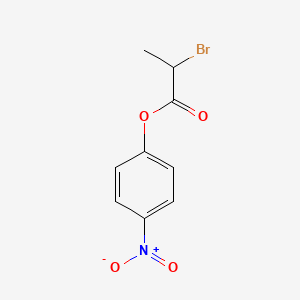

4-Nitrophenyl 2-bromopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 2-bromopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVOFTZGZYJDIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56985-87-6 | |

| Record name | 4-nitrophenyl 2-bromopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4 Nitrophenyl 2 Bromopropanoate

Esterification Strategies for Activated Esters

The formation of the ester bond in 4-nitrophenyl 2-bromopropanoate (B1255678) is a critical step that leverages the electron-withdrawing nature of the 4-nitrophenyl group, which makes the resulting ester a good leaving group in subsequent reactions. Various esterification methods have been employed to achieve this transformation efficiently.

Direct Condensation Approaches

Direct condensation of 4-nitrophenol (B140041) with 2-bromopropanoic acid represents a straightforward approach to 4-nitrophenyl 2-bromopropanoate. This method typically requires the presence of a dehydrating agent or conditions that facilitate the removal of water to drive the equilibrium towards the ester product. While conceptually simple, direct esterification methods can sometimes be limited by the need for harsh conditions, which may not be suitable for sensitive substrates.

A common method involves the reaction of a salt of 4-nitrophenol, such as potassium 4-nitrophenoxide, with 2-bromopropanoic acid. This approach, a variation of the Williamson ether synthesis applied to esters, proceeds via nucleophilic substitution. For instance, reacting potassium p-nitrophenolate with 2-bromopropanoic acid and refluxing the mixture can yield the desired ester, with potassium bromide precipitating out of the solution. mdpi.com

Acyl Halide Routes utilizing 2-Bromopropanoyl Chloride

A highly effective and widely used method for the synthesis of this compound involves the use of an activated form of 2-bromopropanoic acid, namely 2-bromopropanoyl chloride. This acyl chloride is significantly more reactive than the parent carboxylic acid and readily reacts with 4-nitrophenol to form the corresponding ester.

The synthesis of 2-bromopropanoyl chloride is typically achieved by treating 2-bromopropanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). rsc.orgwikipedia.org The reaction with oxalyl chloride, often catalyzed by a few drops of dimethylformamide (DMF), is known for producing clean reactions with gaseous byproducts. wikipedia.org Once prepared, the crude 2-bromopropanoyl chloride can be reacted with 4-nitrophenol, usually in the presence of a base like pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride gas that is evolved and to facilitate the reaction. wikipedia.org This method is advantageous due to its high reactivity and the generally good yields obtained.

Coupling Reagents and Their Role in Ester Formation

Modern esterification methods often employ coupling reagents to facilitate the reaction between a carboxylic acid and an alcohol under mild conditions. These reagents activate the carboxylic acid in situ, making it more susceptible to nucleophilic attack by the alcohol. For the synthesis of this compound, several coupling reagents can be utilized.

One of the most common classes of coupling reagents is carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI). organic-chemistry.orgnih.govchemicalbook.com In a typical procedure, 2-bromopropanoic acid is mixed with 4-nitrophenol in an anhydrous solvent, and the coupling reagent is added. wikipedia.org The reaction is often catalyzed by the addition of 4-dimethylaminopyridine (B28879) (DMAP), a protocol known as the Steglich esterification. organic-chemistry.orgnih.gov The role of the carbodiimide (B86325) is to activate the carboxyl group of 2-bromopropanoic acid by forming a highly reactive O-acylisourea intermediate. nih.gov DMAP then acts as an acyl transfer catalyst, forming an even more reactive acylpyridinium salt, which is then readily attacked by the hydroxyl group of 4-nitrophenol. nih.gov This method is favored for its mild reaction conditions and high yields. chemicalbook.com

| Coupling Reagent System | Description | Key Features |

| DCC/DMAP | N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent with 4-Dimethylaminopyridine (DMAP) as a catalyst. | Mild reaction conditions, high yields. The byproduct, dicyclohexylurea (DCU), is a solid and can be removed by filtration. organic-chemistry.orgnih.gov |

| EDCI/DMAP | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) as the coupling agent with DMAP. | The urea (B33335) byproduct is water-soluble, simplifying purification. wikipedia.org |

Synthesis of the 2-Bromopropanoate Moiety and its Precursors

Bromination Reactions in Propanoate Synthesis

The most direct method for the synthesis of 2-bromopropanoic acid is the bromination of propanoic acid. This reaction typically proceeds via a Hell-Volhard-Zelinsky reaction, where propanoic acid is treated with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. prepchem.comyoutube.comsciencemadness.org The reaction involves the in situ formation of propanoyl bromide, which then enolizes. The enol form subsequently reacts with bromine at the α-carbon, followed by hydrolysis to yield 2-bromopropanoic acid. sciencemadness.org

Alternatively, direct bromination can be achieved using N-bromosuccinimide (NBS) in the presence of an acid catalyst like sulfuric acid in trifluoroacetic acid. prepchem.com

| Bromination Method | Reagents | Reaction Conditions |

| Hell-Volhard-Zelinsky | Propanoic acid, Br₂, PBr₃ (or red phosphorus) | Heating, typically around 80-100°C. prepchem.comyoutube.com |

| NBS Bromination | Propanoic acid, N-Bromosuccinimide (NBS), H₂SO₄ | In trifluoroacetic acid at 85°C. prepchem.com |

The resulting 2-bromopropanoic acid can then be converted to its acyl chloride or used directly in coupling reactions as described previously.

Preparation of Chiral 2-Bromopropanoic Acid Derivatives

For applications where stereochemistry is important, the synthesis of enantiomerically pure (R)- or (S)-2-bromopropanoic acid is necessary. One common approach is the stereospecific substitution of a chiral precursor, such as an amino acid. For example, (R)-2-bromopropionic acid can be synthesized from D-alanine by treatment with sodium nitrite (B80452) in the presence of hydrobromic acid. google.com This reaction proceeds with retention of configuration.

Another strategy involves the enzymatic resolution of racemic 2-halopropionic acids. Lipase-catalyzed asymmetric esterification in an organic medium can be employed to resolve racemic 2-bromopropionic acid. The lipase (B570770) will preferentially catalyze the esterification of one enantiomer, allowing for the separation of the unreacted enantiomerically enriched acid from the newly formed ester.

The use of chiral auxiliaries is another powerful method. However, a more direct approach involves the coupling of racemic 2-bromopropanoic acid with a chiral alcohol, followed by separation of the resulting diastereomeric esters and subsequent hydrolysis to obtain the desired enantiomer of the acid.

| Method for Chiral Synthesis | Precursor | Reagents | Key Aspect |

| From Chiral Amino Acids | D-Alanine | NaNO₂, HBr | Stereospecific substitution with retention of configuration. google.com |

| Enzymatic Resolution | Racemic 2-bromopropanoic acid | Lipase, Alcohol | Selective esterification of one enantiomer. |

The availability of these chiral building blocks is crucial for the synthesis of enantiomerically pure this compound, which may be required for specific applications in fields such as asymmetric synthesis and the development of chiral probes.

Integration of the 4-Nitrophenyl Group into Ester Structures

The synthesis of this compound fundamentally involves the formation of an ester linkage between 2-bromopropanoic acid and 4-nitrophenol. The 4-nitrophenyl group serves as an excellent leaving group, making the resulting ester "activated" and useful for subsequent reactions, such as in peptide synthesis or as a precursor for other chemical transformations. wikipedia.org The key to this integration lies in the preparation of the activated phenol (B47542) and the subsequent optimization of the esterification reaction.

Synthesis of Activated Phenol Derivatives

The primary precursor for the ester is 4-nitrophenol, an activated phenol derivative. Its synthesis is typically achieved through the electrophilic nitration of phenol using dilute nitric acid at room temperature, which yields a mixture of 2-nitrophenol (B165410) and the desired 4-nitrophenol. wikipedia.org

The "activated" nature of 4-nitrophenyl esters stems from the electron-withdrawing properties of the nitro group, which increases the acidity of the phenolic proton. acs.org The pKa of 4-nitrophenol is approximately 7.15, making it significantly more acidic than phenol itself. wikipedia.orgacs.orgnih.gov This enhanced acidity facilitates the departure of the 4-nitrophenoxide anion, rendering the ester's carbonyl carbon more susceptible to nucleophilic attack.

For specific applications, other activated phenol derivatives can be synthesized. For instance, the dibromination of 4-nitrophenol can be carried out using bromine in glacial acetic acid to produce 2,6-dibromo-4-nitrophenol, a different activated phenol. orgsyn.org The choice of the activating phenol can be guided by factors like desired reactivity, stability, and solubility. Aromatic carboxylate esters derived from phenols like 4-nitrophenol are often preferred over other activated esters due to their relative stability and resistance to hydrolysis. acs.orgnih.gov

Optimization of Reaction Conditions for Ester Formation

The esterification to form this compound can be achieved by reacting a derivative of 2-bromopropanoic acid (like 2-bromopropionyl chloride or 2-bromopropionyl bromide) with 4-nitrophenol or its corresponding salt, sodium 4-nitrophenoxide. manchester.ac.ukacs.org The optimization of reaction conditions is crucial for maximizing yield and purity.

Key parameters that are typically optimized include the choice of solvent, coupling agent, temperature, and reaction time. Common solvents for such esterifications include tetrahydrofuran (B95107) (THF), ethyl acetate (B1210297), pyridine, and dimethylformamide (DMF). acs.orgnih.govthieme-connect.de For instance, THF has been found to be a suitable solvent for the synthesis of 4-nitrophenyl activated esters from acid chlorides, allowing reactions to reach completion within hours. acs.orgnih.gov

In many laboratory-scale syntheses, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to facilitate the esterification between the carboxylic acid and the phenol. thieme-connect.de A general procedure involves dissolving the N-protected amino acid and 4-nitrophenol in a suitable solvent like ethyl acetate at 0°C, followed by the addition of DCC. thieme-connect.de

The reaction temperature also plays a significant role. While some reactions proceed efficiently at room temperature, others may require cooling to control exotherms and minimize side reactions, or heating to drive the reaction to completion. acs.orgnih.gov For example, in the synthesis of certain activated esters, running the reaction at lower temperatures (e.g., -78 °C vs. 4 °C) showed a small influence on the yield of the second substitution. nih.gov

The following table summarizes optimized conditions for related esterification reactions, providing a framework for the synthesis of this compound.

| Parameter | Condition | Rationale / Observation | Source |

| Solvent | Tetrahydrofuran (THF) | Found to be a suitable solvent, facilitating reaction completion in <6 hours for nitrophenol activated esters. | acs.orgnih.gov |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Commonly used for preparing 4-nitrophenyl esters from carboxylic acids and 4-nitrophenol. | thieme-connect.de |

| Base | Pyridine / Triethylamine | Used to neutralize acid byproducts, such as HCl, when starting from an acid chloride. | biorxiv.orgorgsyn.org |

| Temperature | 0°C to Room Temperature | A common range for DCC-mediated couplings to control the reaction rate and minimize side products. | thieme-connect.de |

| Reactants | 2-bromopropionyl chloride and sodium 4-nitrophenoxide | A direct method where the salt of the phenol is used as the nucleophile. | manchester.ac.uk |

Development of Stereoselective Synthetic Pathways for this compound

The 2-bromopropanoate moiety contains a chiral center at the C2 position, meaning the compound can exist as (R)- and (S)-enantiomers. The development of stereoselective synthetic methods is critical for applications where a single enantiomer is required.

Enantioselective Esterification Methods

Enantioselective synthesis aims to produce a single enantiomer of the target molecule. One of the most effective strategies for resolving racemic 2-halopropionic acids is through enzyme-catalyzed asymmetric esterification. google.com

Lipases, particularly from Candida species like Candida cylindracea (often referred to as Candida rugosa), have demonstrated high stereospecificity in organic media. google.comresearchgate.netscispace.com These enzymes can selectively catalyze the esterification of one enantiomer from a racemic mixture of 2-bromopropanoic acid, leaving the other enantiomer unreacted. This kinetic resolution allows for the separation of the esterified product from the remaining acid. The enantioselectivity of these enzymatic reactions can be influenced by factors such as the solvent and the water content of the reaction medium. researchgate.netscispace.com

Another approach involves starting with an enantiomerically pure precursor. For example, a synthetic route could begin with commercially available (S)-2-bromopropanoic acid. nih.gov However, attempts to synthesize enantiopure this compound by reacting enantiopure 2-bromopropionyl chloride with sodium 4-nitrophenoxide have been shown to result in racemization at the chiral center under the specified reaction conditions. manchester.ac.uk This highlights a significant challenge in maintaining stereochemical integrity during the synthesis.

The following table presents research findings on enantioselective methods applicable to 2-bromopropanoic acid derivatives.

| Method | Enzyme/Reagent | Key Finding | Source |

| Enzymatic Kinetic Resolution | Candida cylindracea lipase | Selectively esterifies one enantiomer of racemic 2-halopropionic acid in an organic medium. | google.com |

| Enzymatic Esterification | Candida rugosa lipase | Enantioselectivity is dependent on the water content in the non-conventional media (organic solvents, ionic liquids). | scispace.com |

| Chiral Precursor Synthesis | (S)-2-bromopropanoic acid | Can be used as a starting material for a two-step protocol to prepare C2-symmetric ligands without racemization. | nih.gov |

| Chemical Esterification | Enantiopure 2-bromopropionyl chloride | Reaction with sodium 4-nitrophenoxide led to racemization of the final product. | manchester.ac.uk |

Diastereoselective Synthesis Approaches

Diastereoselective synthesis is relevant when creating a molecule with a second chiral center, resulting in diastereomers. While this compound itself only has one stereocenter, these principles are crucial when it is used as a synthon to react with other chiral molecules.

A common strategy involves the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed. For example, Evans auxiliaries (oxazolidinones) are widely used to direct diastereoselective alkylation, aldol (B89426), and acylation reactions. manchester.ac.uk In a related context, the enantioselective aldol reaction of a silyl (B83357) ketene (B1206846) acetal (B89532) derived from ethyl 2-bromopropionate has been achieved using chiral oxazaborolidinones, yielding products with a high degree of stereoselectivity. acs.org

Another approach is substrate-controlled diastereoselection, where a pre-existing chiral center in the molecule influences the creation of a new stereocenter. For instance, the Pauson-Khand cycloaddition of sulfonimidoyl-substituted γ,δ-unsaturated α-amino acid esters carrying a substituent at the β-position has been shown to be highly diastereoselective. acs.org

While direct examples of diastereoselective synthesis yielding this compound derivatives are not prominent in the literature, the established principles of using chiral auxiliaries or substrate-controlled reactions are broadly applicable.

Scale-Up Considerations and Process Optimization in this compound Synthesis

Transitioning the synthesis of this compound from the laboratory bench to a larger, industrial scale introduces a new set of challenges that require careful process optimization. The goal is to develop a safe, efficient, cost-effective, and reproducible manufacturing process.

Key considerations for scale-up include:

Process Mass Intensity (PMI): This metric quantifies the efficiency of a chemical process by comparing the total mass of materials used (solvents, reagents, process water) to the mass of the final product. A key goal in process optimization is to lower the PMI, for example, by using more concentrated reaction mixtures or reducing the number of purification steps. acs.org

Reactor Design and Productivity: The choice of reactor and operating conditions is critical. For instance, in the related synthesis of paracetamol from 4-nitrophenol, a two-stage packed-bed reactor allowed for the intensification of the process, greatly increasing reactor productivity by enabling higher reaction concentrations. acs.org

Reagent and Catalyst Selection: On a large scale, the cost, availability, and safety of reagents are paramount. While DCC is a useful lab-scale reagent, its cost and the formation of dicyclohexylurea (DCU) as a byproduct can complicate large-scale purifications. Alternative, more atom-economical coupling agents or catalytic methods are often sought. If enzymatic methods are used, the production, stability, and recovery of the biocatalyst become major optimization points. elsevier.es

Purification: Recrystallization is an effective and scalable purification method for crystalline solids like 4-nitrophenyl esters. acs.orgnih.gov Optimizing the crystallization solvent and conditions is crucial for achieving high purity and yield on a large scale.

Automation: For syntheses involving hazardous materials or requiring precise control, such as in radiochemistry, automated synthesis modules can improve reproducibility, safety, and efficiency. rsc.org

A successful scale-up was demonstrated for a related Fe-catalyzed reductive coupling, which yielded over a gram of the desired product, establishing a prognosis for larger-scale production. escholarship.org These principles of optimizing reaction concentration, purification, and reactor technology are directly applicable to the industrial synthesis of this compound.

Reaction Mechanisms and Kinetic Studies of 4 Nitrophenyl 2 Bromopropanoate

Nucleophilic Acyl Substitution Pathways of the Ester Moiety

The 4-nitrophenyl ester group is a highly reactive moiety that readily undergoes nucleophilic acyl substitution. This class of reactions proceeds through a common mechanistic framework involving the addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the 4-nitrophenoxide leaving group. libretexts.org The electron-withdrawing nature of the 4-nitrophenyl group enhances the electrophilicity of the carbonyl carbon, making it particularly susceptible to nucleophilic attack.

Mechanisms of Hydrolysis (Acid- and Base-Catalyzed)

The hydrolysis of 4-nitrophenyl 2-bromopropanoate (B1255678), the cleavage of the ester bond by water, can be catalyzed by either acid or base.

In both acid- and base-catalyzed hydrolysis of esters like 4-nitrophenyl 2-bromopropanoate, the most common mechanism involves cleavage of the acyl-oxygen bond (the bond between the carbonyl carbon and the ester oxygen). epa.gov This pathway, known as the BAC2 mechanism in base-catalyzed hydrolysis, is favored due to the stability of the resulting 4-nitrophenoxide anion, a good leaving group. epa.govemerginginvestigators.org Under acidic conditions, the AAC2 mechanism prevails, where the carbonyl oxygen is first protonated, activating the carbonyl group toward nucleophilic attack by water. libretexts.org

A key feature of nucleophilic acyl substitution reactions is the formation of a transient tetrahedral intermediate. libretexts.orgyoutube.com In the hydrolysis of this compound, a water molecule (in acid-catalyzed hydrolysis) or a hydroxide (B78521) ion (in base-catalyzed hydrolysis) attacks the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgyoutube.commolaid.com This high-energy intermediate then collapses, expelling the 4-nitrophenoxide leaving group to form the carboxylic acid product. mdpi.comresearchgate.net The stability of the 4-nitrophenoxide anion makes its expulsion a rapid process. mdpi.com The rate-determining step can be either the formation of the tetrahedral intermediate or its breakdown, depending on the specific reaction conditions and the nature of the nucleophile. acs.org

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this would involve reacting the ester with an alcohol (R'OH) to form a new ester (2-bromopropanoic acid R'-ester) and 4-nitrophenol (B140041). This reaction can be catalyzed by either acids or bases. Studies on similar systems, such as the transesterification of octyl 2-bromopropanoate with ethanol, have been documented. science.govscience.gov The efficiency of such reactions can be influenced by factors like the nature of the alcohol and the catalyst used. science.govscience.gov

Aminolysis Reactions and Amide Bond Formation

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. The reaction of this compound with an amine (R'NH2) would yield N-R'-2-bromopropanamide and 4-nitrophenol. The high reactivity of 4-nitrophenyl esters makes them effective acylating agents for amines. koreascience.kr

Kinetic studies on the aminolysis of similar 4-nitrophenyl esters have shown that the reaction typically proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. acs.org The rate-determining step can vary from the formation of this intermediate to its breakdown, depending on the basicity of the attacking amine. acs.org For instance, in the reaction of S-4-nitrophenyl thiobenzoates with secondary alicyclic amines, a change in the rate-determining step is observed with increasing amine basicity. acs.org The Brønsted-type plot, which correlates the reaction rate with the pKa of the amine, is a valuable tool for elucidating these mechanistic details. nih.gov Linear Brønsted plots with significant βnuc values often suggest that the breakdown of the tetrahedral intermediate is rate-determining. koreascience.kr

Reactivity Profile of the 2-Bromopropanoate Group

The 2-bromopropanoate portion of the molecule also possesses a reactive center: the carbon atom bearing the bromine atom. This α-bromo ester can participate in nucleophilic substitution reactions where the bromide ion acts as a leaving group.

The presence of the adjacent carbonyl group influences the reactivity at the C-2 position. Nucleophilic attack at this position can lead to the displacement of the bromide ion, forming a new carbon-nucleophile bond. The enantioselective synthesis of certain compounds has utilized reactions at this stereocenter. acs.org For example, enantioselective aldol (B89426) reactions of a racemic aldehyde with silylketene acetals derived from ethyl 2-bromopropionate have been reported to proceed with a high degree of enantioselectivity. acs.org

Kinetic studies comparing the reactivity of related α-halo esters have been conducted. For example, the hydrolysis of 4-nitrophenyl 2-bromopropionate and 4-nitrophenyl 2-fluoropropionate has been monitored to assess the activity of lipase (B570770) mutants. manchester.ac.uk Such studies highlight the influence of the halogen substituent on the reactivity of the ester.

Nucleophilic Substitution Reactions (SN1 and SN2) at the Bromine Center

The carbon atom attached to the bromine is a secondary carbon, making it susceptible to both SN1 and SN2 reaction mechanisms. The choice between these pathways is governed by factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

In an SN2 reaction , a nucleophile directly attacks the carbon atom bearing the bromine, leading to an inversion of stereochemistry. This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. For instance, the reaction of this compound with fluoride (B91410) ions to produce 4-nitrophenyl 2-fluoropropionate is a documented example of a nucleophilic substitution, likely proceeding through an SN2 mechanism, especially given the use of a good nucleophile like F⁻. acs.orgnih.gov

Conversely, an SN1 reaction would proceed through a two-step mechanism involving the formation of a secondary carbocation intermediate after the departure of the bromide ion. This pathway is favored by polar protic solvents, which can stabilize both the departing leaving group and the carbocation intermediate, and by weaker nucleophiles. The stability of the secondary carbocation is a critical factor; while not as stable as a tertiary carbocation, it can still be formed under appropriate conditions. Solvolysis reactions, where the solvent acts as the nucleophile, are classic examples of SN1 processes. libretexts.org

Elimination Reactions (E1 and E2)

In competition with substitution reactions, this compound can also undergo elimination reactions to form 4-nitrophenyl acrylate.

The E2 mechanism is a one-step process where a strong, sterically hindered base removes a proton from the carbon adjacent to the bromine-bearing carbon, simultaneously with the departure of the bromide ion. This concerted mechanism is favored by high concentrations of a strong, non-nucleophilic base.

The E1 mechanism , like the SN1 mechanism, proceeds through a carbocation intermediate. After the formation of the carbocation, a weak base (which can be the solvent) removes an adjacent proton to form the double bond. E1 reactions are favored by conditions that also favor SN1 reactions, namely polar protic solvents and good leaving groups.

Radical Chemistry and Related Transformations

While less common for this type of substrate under typical ionic conditions, the carbon-bromine bond can undergo homolytic cleavage under the influence of radical initiators (e.g., UV light or radical precursors like AIBN). This would generate a secondary radical at the 2-position of the propanoate chain. This radical could then participate in various radical chain reactions, such as polymerization or reaction with radical scavengers. However, specific studies on the radical chemistry of this compound are not extensively documented in the literature.

Influence of the 4-Nitrophenyl Moiety on Reactivity

The 4-nitrophenyl group is not merely a passive spectator in the reactions of this compound. Its powerful electron-withdrawing nature significantly influences the reactivity of the entire molecule.

Electronic Effects on Leaving Group Ability

The 4-nitrophenyl group, through its strong electron-withdrawing properties, has a profound effect on the ester functionality. In reactions involving nucleophilic acyl substitution at the carbonyl carbon, the 4-nitrophenoxide ion is an excellent leaving group. sigmaaldrich.com Its stability is enhanced by the delocalization of the negative charge onto the nitro group through resonance. This makes the ester carbonyl highly susceptible to nucleophilic attack.

Resonance and Inductive Effects

The nitro group exerts a strong -I (inductive) and -R (resonance) effect. The inductive effect withdraws electron density through the sigma bonds of the benzene (B151609) ring and the ester linkage. The resonance effect withdraws electron density from the pi system of the benzene ring, which in turn affects the ester group. These combined effects make the carbonyl carbon more electrophilic and also influence the acidity of the alpha-protons on the propanoate chain, which is relevant for elimination reactions.

Kinetic Analysis of this compound Reactions

A quantitative understanding of the reactivity of this compound can be achieved through kinetic studies. While specific kinetic data for this compound is sparse in the public domain, we can infer expected trends based on related systems.

For an SN2 reaction, the rate law would be second order, depending on the concentrations of both the substrate and the nucleophile: Rate = k[this compound][Nucleophile].

For an SN1 reaction, the rate law would be first order, dependent only on the concentration of the substrate, as the formation of the carbocation is the rate-determining step: Rate = k[this compound].

Kinetic studies on the solvolysis of similar compounds, such as p-nitrophenyl chloroformate, have shown a significant dependence on the solvent's nucleophilicity and ionizing power, consistent with a bimolecular mechanism. mdpi.com A similar detailed kinetic analysis of this compound under various conditions would be necessary to definitively establish the operative mechanisms and the factors that control them.

Below is a hypothetical data table illustrating the kind of results one might expect from a kinetic study of the substitution reaction of this compound with a given nucleophile in different solvents.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| Hexane | 1.9 | 1 |

| Diethyl Ether | 4.3 | 15 |

| Acetone | 21 | 500 |

| Acetonitrile | 37 | 20,000 |

| Dimethyl Sulfoxide (DMSO) | 47 | 1,000,000 |

This table is illustrative and does not represent actual experimental data for this compound. It demonstrates the expected trend of increasing reaction rate with increasing solvent polarity for a typical SN2 reaction.

Determination of Rate Constants and Activation Parameters

The kinetics of reactions involving this compound, such as hydrolysis or aminolysis, are commonly investigated to determine rate constants and elucidate reaction mechanisms. These studies often rely on spectrophotometry, as the hydrolysis or aminolysis of the ester releases the 4-nitrophenoxide ion, which has a distinct yellow color and strong absorbance at a specific wavelength (around 400-415 nm), allowing for continuous monitoring of its formation. semanticscholar.orgacs.orgacs.org

The reaction is typically conducted under pseudo-first-order conditions, where the concentration of the nucleophile (e.g., an amine or hydroxide) is in large excess compared to the ester. beilstein-journals.org This simplifies the rate law, and the observed pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the change in absorbance versus time. acs.org The second-order rate constant (k_N) is then calculated by dividing k_obs by the concentration of the nucleophile.

The following interactive table illustrates hypothetical kinetic data for the hydrolysis of this compound at different temperatures.

Activation Parameters: By measuring the rate constant at several different temperatures, key thermodynamic activation parameters, such as the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), can be determined using the Arrhenius equation or its formulation in transition state theory (the Eyring equation). frontiersin.orgresearchgate.net These parameters provide deeper insight into the transition state of the rate-determining step. For instance, a large negative activation entropy might suggest a highly ordered, associative transition state, which is characteristic of a bimolecular (S_N2-like) mechanism.

Hammett Linear Free-Energy Relationships

The Hammett equation, a cornerstone of physical organic chemistry, provides a powerful tool for understanding how electronic effects of substituents influence reaction rates and equilibria. wikipedia.orgic.ac.uk The equation is expressed as:

log(k/k₀) = σρ

where:

k is the rate constant for a reaction with a substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent. scribd.com

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. wikipedia.org

While this compound itself does not have a substitutable aromatic ring on the acyl portion, the principles of Hammett analysis are frequently applied to analogous systems, such as substituted 4-nitrophenyl benzoates, to understand the reaction mechanism. koreascience.krresearchgate.netkoreascience.kr In these studies, substituents are varied on the benzoyl ring.

A plot of log(k/k₀) versus σ for a series of reactions should yield a straight line if the reaction proceeds through the same mechanism for all substituents. koreascience.kr

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. This implies a buildup of negative charge (or a decrease in positive charge) in the transition state relative to the ground state. For nucleophilic attack on the carbonyl carbon of an ester, a positive ρ value is expected, as electron-withdrawing groups make the carbonyl carbon more electrophilic and stabilize the negatively charged tetrahedral intermediate. wikipedia.org

The magnitude of ρ reflects the extent of charge development in the transition state. scribd.com

In some cases, Hammett plots for aminolysis or hydrolysis of esters are non-linear. koreascience.krresearchgate.net A concave downward or upward curve can signify a change in the rate-determining step (RDS) as the electronic nature of the substituent is varied. koreascience.krkoreascience.kr For example, the RDS might shift from the initial nucleophilic attack to the subsequent collapse of the tetrahedral intermediate. semanticscholar.orgresearchgate.net

The table below shows hypothetical data for the reaction of various substituted benzoyl esters, illustrating the Hammett relationship.

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a definitive method used to trace the path of atoms through a reaction, providing unambiguous evidence for a proposed mechanism. nih.govyoutube.com By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹⁸O for ¹⁶O, or ¹⁴C for ¹²C), the position of that specific atom can be determined in the products using techniques like mass spectrometry or NMR spectroscopy. libretexts.org

For the hydrolysis of an ester like this compound, a key mechanistic question is whether the cleavage occurs at the acyl-oxygen bond (the bond between the carbonyl carbon and the phenoxy oxygen) or the alkyl-oxygen bond (the bond between the phenoxy oxygen and the aromatic ring). The standard base-catalyzed hydrolysis mechanism for esters (B_AC2) involves nucleophilic attack at the carbonyl carbon, leading to acyl-oxygen cleavage. masterorganicchemistry.comdalalinstitute.com

An isotopic labeling experiment using ¹⁸O-labeled water (H₂¹⁸O) can verify this pathway.

If the reaction proceeds via acyl-oxygen cleavage (B_AC2 mechanism): The ¹⁸O from the water will be incorporated into the carboxyl group of the resulting 2-bromopropanoic acid, and the 4-nitrophenol product will contain no ¹⁸O. masterorganicchemistry.comyoutube.com

If the reaction were to proceed via alkyl-oxygen cleavage (B_AL2 mechanism): The ¹⁸O would be incorporated into the 4-nitrophenol product, and the carboxylic acid would remain unlabeled.

The following table outlines a hypothetical isotopic labeling study for the hydrolysis of this compound.

Furthermore, kinetic isotope effects (KIEs), where the rate of reaction changes upon isotopic substitution at a particular position, can provide information about bond-breaking or bond-forming events in the transition state. nih.govnih.gov For example, substituting the α-hydrogen with deuterium (B1214612) could probe the transition state of a competing elimination reaction.

Advanced Spectroscopic and Structural Elucidation of 4 Nitrophenyl 2 Bromopropanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

1D (¹H, ¹³C) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers primary structural information. In the ¹H NMR spectrum of a related compound, 4-nitrophenyl 2-bromo-2-methylpropanoate, the protons on the benzene (B151609) ring appear as doublets at 7.3 ppm and 8.31 ppm, with a coupling constant of 9.2 Hz. nih.govresearchgate.net The two methyl groups show a singlet at 2.08 ppm. nih.govresearchgate.net

For 4-Nitrophenyl 2-bromopropanoate (B1255678), the expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton (CH) adjacent to the bromine, and the methyl (CH₃) protons. The aromatic protons would likely appear as two doublets due to the para-substitution pattern of the nitro group. The methine proton would be a quartet, split by the adjacent methyl protons, and the methyl protons would appear as a doublet, split by the methine proton.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. libretexts.org The chemical shifts in ¹³C NMR are influenced by the electronegativity of nearby atoms and the hybridization of the carbon. libretexts.org For instance, carbons bonded to electronegative atoms like oxygen or bromine will be deshielded and appear at a lower field. libretexts.org Carbonyl carbons (C=O) are characteristically found at the low-field end of the spectrum, typically between 160 and 220 ppm. libretexts.org

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide further connectivity information, crucial for unambiguous structural assignment. sdsu.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For 4-Nitrophenyl 2-bromopropanoate, a COSY spectrum would show a cross-peak between the methine proton and the methyl protons, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). sdsu.edu This allows for the direct assignment of a proton's signal to its attached carbon's signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, an HMBC spectrum would show a correlation between the methine proton and the carbonyl carbon, as well as the aromatic carbons.

The following table summarizes the expected NMR data for this compound based on general principles and data from similar compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| Aromatic Protons (ortho to NO₂) | ~8.2 | ~125 | COSY with other aromatic protons; HMBC to carbonyl carbon and other aromatic carbons. |

| Aromatic Protons (ortho to Ester) | ~7.2 | ~122 | COSY with other aromatic protons; HMBC to carbonyl carbon and other aromatic carbons. |

| Methine Proton (-CHBr) | ~4.5 (quartet) | ~40 | COSY with methyl protons; HSQC to CHBr carbon; HMBC to carbonyl carbon. |

| Methyl Protons (-CH₃) | ~1.9 (doublet) | ~20 | COSY with methine proton; HSQC to CH₃ carbon; HMBC to CHBr carbon. |

| Carbonyl Carbon (C=O) | - | ~170 | HMBC to methine proton and aromatic protons. |

| Aromatic Carbon (C-NO₂) | - | ~145 | HMBC from aromatic protons. |

| Aromatic Carbon (C-O) | - | ~155 | HMBC from aromatic protons. |

Conformational Analysis via Coupling Constants and NOE Studies

The three-dimensional arrangement of atoms, or conformation, can be investigated using NMR techniques. Coupling constants (J-values) obtained from high-resolution ¹H NMR spectra can provide information about the dihedral angles between adjacent protons, which helps in determining the preferred conformation of the molecule in solution.

Nuclear Overhauser Effect (NOE) studies, such as in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provide information about the spatial proximity of protons. If two protons are close in space (typically within 5 Å), a cross-peak will be observed in the NOESY spectrum, even if they are not directly bonded. This data is crucial for determining the three-dimensional structure and preferred conformations of the molecule in solution. copernicus.org For this compound, NOE studies could reveal the spatial relationship between the propanoate side chain and the nitrophenyl ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. acdlabs.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. escholarship.org For this compound (C₉H₈BrNO₄), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.

Fragmentation Pathway Analysis (e.g., MS/MS) for Structural Confirmation

In mass spectrometry, molecules can fragment into smaller, charged pieces. tutorchase.com The pattern of these fragments is unique to the molecule's structure and can be used for confirmation. Tandem mass spectrometry (MS/MS) is used to isolate a specific ion (the parent ion) and then fragment it to observe the resulting daughter ions. tutorchase.com

The fragmentation of this compound would likely involve several key pathways:

Cleavage of the ester bond: This is a common fragmentation pathway for esters and would result in the formation of a 4-nitrophenoxide ion and a 2-bromopropionyl cation, or a 4-nitrophenyl radical and a 2-bromopropionyl radical cation.

Loss of the bromine atom: The C-Br bond can break, leading to a fragment ion with a mass corresponding to the loss of a bromine atom.

Fragmentation of the propanoate chain: The propanoate chain itself can fragment, for example, by loss of a methyl radical or carbon monoxide.

Fragmentation of the nitro group: The nitro group can also fragment, for example, by loss of NO or NO₂.

The analysis of these fragmentation patterns provides strong evidence for the proposed structure of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. nih.gov

Infrared (IR) Spectroscopy: In the IR spectrum of a related compound, 4-nitrophenyl 2-bromo-2-methylpropanoate, characteristic absorption bands were observed at 1753 cm⁻¹ (C=O stretch), 1615 and 1592 cm⁻¹ (benzene ring), and 1521 cm⁻¹ (NO₂). nih.govresearchgate.net For this compound, similar characteristic peaks are expected. The strong absorption band for the carbonyl group (C=O) of the ester is a key diagnostic feature. The nitro group (NO₂) will show strong symmetric and asymmetric stretching vibrations. The C-Br bond will also have a characteristic absorption in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. spectroscopyonline.com It is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide additional information about the vibrations of the aromatic ring and the C-C and C-Br bonds.

The following table summarizes the expected vibrational frequencies for key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | ~1750 |

| Nitro (NO₂) | Asymmetric Stretching | ~1520 |

| Nitro (NO₂) | Symmetric Stretching | ~1350 |

| Aromatic C=C | Stretching | ~1600, ~1475 |

| C-O (Ester) | Stretching | ~1200 |

| C-Br | Stretching | ~600-700 |

Characteristic Vibrational Modes of Ester, Bromo, and Nitrophenyl Groups

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule through their characteristic vibrational frequencies. For this compound, the key vibrational modes are associated with the ester, bromo, and nitrophenyl moieties.

While specific spectral data for this compound is not extensively published, the expected vibrational frequencies can be inferred from closely related structures and established group frequency correlations. For instance, the IR spectrum of the analogous compound, 4-nitrophenyl 2-bromo-2-methylpropanoate, shows characteristic peaks at 1753 cm⁻¹ for the C=O stretch of the ester, 1615 and 1592 cm⁻¹ for the benzene ring, and 1521 cm⁻¹ for the asymmetric stretching of the nitro group. nih.gov

Based on this and other known data for similar compounds, the following table summarizes the expected characteristic vibrational modes for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Ester | C=O stretching | 1750 - 1770 | Strong intensity in IR. The position is influenced by the electron-withdrawing nature of the nitrophenyl group. |

| C-O stretching (ester) | 1200 - 1300 | Strong intensity in IR. | |

| Bromoalkane | C-Br stretching | 500 - 600 | Weak to medium intensity in IR. |

| Nitrophenyl | Asymmetric NO₂ stretching | 1515 - 1560 | Strong intensity in IR and Raman. esisresearch.orgresearchgate.net |

| Symmetric NO₂ stretching | 1345 - 1385 | Strong intensity in IR and Raman. esisresearch.orgresearchgate.net | |

| C-N stretching | ~1111 | As seen in p-nitrophenyl-functionalized graphene. researchgate.net | |

| Aromatic C-H stretching | 3000 - 3100 | Medium to weak intensity. | |

| Aromatic C=C stretching | 1450 - 1620 | Multiple bands of varying intensity. |

These vibrational frequencies provide a spectroscopic fingerprint for the molecule, confirming the presence of its key functional groups.

Conformational Insights from IR/Raman Spectra

While IR and Raman spectra are primarily used for functional group identification, they can also offer insights into the conformational preferences of a molecule. The exact positions and shapes of vibrational bands can be influenced by the molecule's three-dimensional structure. For this compound, the rotational freedom around the C-O ester bond and the C-C bonds of the propanoate chain leads to different possible conformers.

In related nitrophenyl compounds, the dihedral angle between the nitro group and the phenyl ring is often small, suggesting a tendency towards planarity to maximize conjugation. nih.gov However, intermolecular forces in the solid state can cause significant twisting. mdpi.comnih.gov The vibrational spectra of different conformers would exhibit subtle shifts in key stretching and bending frequencies. Computational studies, in conjunction with experimental IR and Raman data, can help to identify the most stable conformers in different phases.

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly available, analysis of related compounds allows for predictions of its likely solid-state characteristics.

Determination of Absolute Configuration (if applicable)

This compound possesses a chiral center at the second carbon of the propanoate chain. Therefore, it can exist as two enantiomers, (R)- and (S)-4-nitrophenyl 2-bromopropanoate. If a single enantiomer is crystallized in a chiral space group, X-ray crystallography can be used to determine its absolute configuration using anomalous dispersion effects. This technique is crucial for unequivocally assigning the stereochemistry of chiral molecules.

Intermolecular Interactions in the Crystalline State

The crystal packing of this compound would be governed by a variety of intermolecular interactions. Based on the crystal structures of similar nitrophenyl compounds, the following interactions are expected to be significant:

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and aliphatic C-H donors and the oxygen atoms of the nitro and ester groups are likely to play a major role in the crystal packing, often forming chains or sheets of molecules. nih.govnih.goviucr.orgelsevier.com

π-π Stacking Interactions: The electron-deficient nitrophenyl rings can engage in π-π stacking interactions with adjacent rings, contributing to the stability of the crystal lattice. nih.gov

Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region that interacts with nucleophilic atoms like the oxygen of a nitro or carbonyl group on a neighboring molecule. nih.gov

These interactions collectively determine the crystal lattice energy and the macroscopic properties of the solid. In the crystal structure of 4-nitrophenyl 4-bromobenzoate, for instance, molecules are linked into chains by weak C-H···O hydrogen bonds and Br···O contacts. nih.gov

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to investigate the stereochemistry of chiral molecules in solution. nih.govbiologic.netjasco-global.comscribd.com

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. jasco-global.com For this compound, electronic transitions associated with the nitrophenyl chromophore would give rise to CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center and the preferred conformation of the molecule in solution. hebmu.edu.cn

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. jasco-global.com The shape of the ORD curve, particularly in the vicinity of an absorption band (anomalous dispersion), is characteristic of the enantiomer and can be used to determine the absolute configuration by comparison with known compounds or through the application of empirical rules.

Both CD and ORD are highly sensitive to the three-dimensional structure of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD and ORD spectra for the (R) and (S) enantiomers of this compound. nih.govmdpi.com By comparing the calculated spectra with the experimental data, the absolute configuration of a sample can be confidently assigned.

Computational and Theoretical Chemistry Studies of 4 Nitrophenyl 2 Bromopropanoate

Quantum Mechanical (QM) Calculations on Electronic Structure

Quantum mechanical calculations are foundational to modern computational chemistry, offering a detailed description of electron distribution and its consequences on molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining optimized molecular geometry and various electronic properties. nih.gov A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

The geometry optimization of 4-Nitrophenyl 2-bromopropanoate (B1255678) would start with an initial structure, which is then iteratively adjusted to find the lowest energy arrangement of atoms on the potential energy surface. Experimental data from similar compounds, such as 4-Nitrophenyl 2-bromo-2-methylpropanoate, can provide a reliable starting point for these calculations. In this related structure, X-ray diffraction shows that the plane of the nitro group is nearly coplanar with the benzene (B151609) ring, while the carboxylate group is significantly twisted out of the plane by about 60.5°. nih.govresearchgate.net A similar conformation is expected for 4-Nitrophenyl 2-bromopropanoate, as this rotation minimizes steric hindrance.

Key electronic properties such as the dipole moment and total energy can also be calculated. The presence of the strongly electron-withdrawing nitro group (-NO₂) and the ester functionality results in a significant molecular dipole moment, indicating an asymmetric distribution of electron density.

Table 1: Predicted Geometrical and Electronic Properties (DFT B3LYP/6-311G(d,p))

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| C=O | ~1.20 Å | Typical carbonyl double bond length. |

| C-O (ester) | ~1.35 Å | Ester single bond, shorter due to resonance. |

| C-Br | ~1.94 Å | Standard carbon-bromine single bond length. |

| N-O (nitro) | ~1.22 Å | Characteristic bond length in a nitro group. |

| **Bond Angles (°) ** | ||

| O=C-O | ~123° | Angle within the ester group. |

| C-C-Br | ~110° | Tetrahedral angle around the chiral carbon. |

| Dihedral Angles (°) | ||

| O=C-O-C (ester plane vs. ring) | ~60-70° | Rotation to minimize steric clash. |

| C-C-N-O (nitro plane vs. ring) | ~0-10° | Near-coplanar arrangement favored by resonance. |

| Electronic Properties | ||

| Dipole Moment | ~4-5 Debye | High value due to polar nitro and ester groups. |

| Total Energy | Varies with basis set | A measure of the molecule's stability. |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. edu.krd The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a large gap suggests high stability and low reactivity. edu.krd

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-nitrophenyl ring system. In contrast, the LUMO is anticipated to be distributed over the electron-deficient nitro group and the electrophilic carbonyl carbon of the ester. This distribution makes the molecule susceptible to nucleophilic attack at the carbonyl carbon.

Charge distribution analysis, often performed using methods like Mulliken population analysis, quantifies the partial charge on each atom. uni-muenchen.de This analysis helps identify electrophilic and nucleophilic sites. For this compound, the carbon atom of the carbonyl group and the nitrogen atom of the nitro group are expected to carry significant partial positive charges, making them electrophilic. The oxygen atoms of the carbonyl and nitro groups, along with the bromine atom, will carry partial negative charges. emerginginvestigators.org

Table 2: Predicted Frontier Orbital Energies and Mulliken Charges

| Parameter | Predicted Value | Significance |

| Frontier Orbitals | ||

| HOMO Energy | ~ -7.5 to -8.5 eV | Energy of the outermost electron-donating orbital. |

| LUMO Energy | ~ -2.0 to -3.0 eV | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 eV | Indicates high kinetic stability. edu.krd |

| Mulliken Charges (e) | ||

| Carbonyl Carbon (C=O) | +0.4 to +0.6 | Highly electrophilic site. |

| Carbonyl Oxygen (C=O) | -0.4 to -0.6 | Nucleophilic site. |

| Nitro Group Nitrogen (N) | +0.5 to +0.7 | Electrophilic site due to attached oxygens. |

| Nitro Group Oxygens (O) | -0.3 to -0.5 | Nucleophilic sites. |

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them.

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more internal coordinates, such as bond lengths, angles, or dihedral angles. uni-muenchen.deq-chem.com For this compound, a relaxed PES scan would involve systematically rotating a specific dihedral angle (e.g., the O=C-O-C angle of the ester linkage) while optimizing the rest of the molecule's geometry at each step. molcalx.com.cn Plotting the energy at each step generates a profile of the energy landscape, revealing energy minima (stable conformers) and energy maxima (transition states for rotation). uni-muenchen.de

The PES scan helps identify the most stable conformers, which correspond to the lowest energy points on the surface. q-chem.com The stability of different conformers of this compound is primarily governed by steric interactions. The key rotatable bonds are the C-O bond linking the propanoate to the phenyl ring and the C-C bond within the propanoate moiety. The bulky bromine atom and the methyl group on the chiral carbon create significant steric hindrance. The most stable conformer will be the one that minimizes the repulsion between these groups and the aromatic ring. libretexts.org This is typically an anti-periplanar or gauche arrangement, where the bulkiest groups are positioned as far from each other as possible.

Modeling of Reaction Pathways and Transition States

Computational chemistry is invaluable for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states. A common and important reaction for 4-nitrophenyl esters is nucleophilic acyl substitution, such as hydrolysis. koreascience.kr

The mechanism for this reaction is generally accepted to proceed through a two-step pathway involving a tetrahedral addition intermediate. koreascience.kr

Step 1: Nucleophilic Attack. A nucleophile (e.g., a hydroxide (B78521) ion) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

Step 2: Leaving Group Departure. The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group, which in this case is the resonance-stabilized 4-nitrophenolate (B89219) anion.

Computational modeling can locate the transition state (TS) for each step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. researchgate.netsciforum.net For the aminolysis or hydrolysis of similar 4-nitrophenyl esters, studies have shown that the rate-determining step is typically the breakdown of the tetrahedral intermediate (Step 2). koreascience.kr The calculation of the activation energy (the energy difference between the reactants and the highest-energy transition state) allows for the theoretical prediction of reaction rates.

Calculation of Activation Energies and Reaction Free Energies

For reactions involving esters like this compound, computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the reaction pathways. sciepub.com These calculations can determine the geometries of reactants, transition states, and products, from which their respective energies can be calculated. The difference in energy between the reactants and the transition state yields the activation energy, a critical factor in understanding reaction kinetics. sciepub.com Similarly, the difference between the free energies of the products and reactants gives the reaction free energy.

Table 1: Hypothetical Calculated Activation and Reaction Free Energies for a Reaction of this compound

| Reaction Pathway | Computational Method | Basis Set | Activation Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |

| SN2 Nucleophilic Substitution | DFT (B3LYP) | 6-31G(d) | 15.2 | -5.8 |

| E2 Elimination | DFT (B3LYP) | 6-31G(d) | 18.5 | -2.1 |

| SN1 Nucleophilic Substitution | DFT (B3LYP) | 6-31G(d) | 25.1 | -5.8 |

This table presents hypothetical data for illustrative purposes.

Analysis of Nucleophilic Attack and Leaving Group Departure

Nucleophilic substitution reactions are fundamental in organic chemistry and can proceed through different mechanisms, primarily SN1 and SN2. numberanalytics.com Computational studies are crucial in dissecting these mechanisms for this compound.

In an SN2 reaction , the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs in a single, concerted step. libretexts.org Computational modeling can visualize the transition state of this process, showing the simultaneous bond formation with the nucleophile and bond breaking with the leaving group.

In contrast, an SN1 reaction is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. numberanalytics.com The second step is the rapid attack of the nucleophile on this carbocation. numberanalytics.com Theoretical calculations can determine the stability of the potential carbocation intermediate, providing insight into the likelihood of an SN1 pathway.

The nature of the leaving group is also a critical factor. The 4-nitrophenoxide group in this compound is a relatively good leaving group due to the electron-withdrawing nature of the nitro group, which can stabilize the resulting negative charge. Computational analysis can quantify the stability of the leaving group anion, further clarifying the reaction mechanism. Generally, a better leaving group facilitates both SN1 and SN2 reactions. dalalinstitute.com Kinetic studies of similar esters, such as 4-nitrophenyl acetate (B1210297), show that the mechanism can be stepwise, with the departure of the leaving group occurring after the initial nucleophilic attack. scholaris.ca

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification and analysis.

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. faccts.de Computational chemistry can predict the chemical shifts (δ) and coupling constants (J) of NMR-active nuclei, such as ¹H and ¹³C, in this compound.

The chemical shift of a nucleus is influenced by its local electronic environment. libretexts.org Calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can determine the magnetic shielding around each nucleus, from which the chemical shifts can be derived. researchgate.net These predicted shifts can be compared to experimental spectra to aid in peak assignment.

Coupling constants arise from the interaction of nuclear spins through the bonding electrons and provide information about the connectivity of atoms. libretexts.org Theoretical calculations can predict the magnitude of these couplings, which are typically reported in Hertz (Hz). For example, the geminal coupling (²J) between two protons on the same carbon atom and vicinal coupling (³J) between protons on adjacent carbons can be calculated. organicchemistrydata.org

Table 2: Hypothetical Computed ¹H NMR Data for this compound

| Proton | Computed Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Computed Coupling Constant (Hz) | Experimental Coupling Constant (Hz) |

| H-α (CH) | 4.65 | 4.62 | ³J(Hα-Hβ) = 7.1 | ³J(Hα-Hβ) = 7.0 |

| H-β (CH₃) | 1.98 | 1.95 | ³J(Hβ-Hα) = 7.1 | ³J(Hβ-Hα) = 7.0 |

| Aromatic H (ortho to NO₂) | 8.25 | 8.31 | ³J = 9.0 | ³J = 9.2 |

| Aromatic H (meta to NO₂) | 7.40 | 7.30 | ³J = 9.0 | ³J = 9.2 |

This table presents hypothetical data for illustrative purposes. Experimental data for a similar compound, 4-Nitrophenyl 2-bromo-2-methylpropanoate, is provided for comparison. nih.govresearchgate.net

Calculated Vibrational Frequencies

Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. Computational chemistry can calculate these vibrational frequencies, which correspond to the peaks observed in an IR spectrum. vasp.at These calculations are typically performed using methods like DFT. researchgate.net

The calculated harmonic frequencies are often systematically higher than the experimental fundamental frequencies due to the neglect of anharmonicity and other factors. nist.gov Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data. nist.gov By comparing the calculated and experimental spectra, specific vibrational modes can be assigned to the observed IR peaks, such as the characteristic C=O stretching frequency of the ester group and the symmetric and asymmetric stretches of the nitro group. researchgate.netnih.gov

Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1820 | 1758 | 1753 |

| Asymmetric NO₂ Stretch | 1575 | 1528 | 1521 |

| Symmetric NO₂ Stretch | 1390 | 1348 | 1345 |

| C-O Stretch | 1255 | 1217 | 1210 |

| C-Br Stretch | 680 | 659 | 655 |

This table presents hypothetical data for illustrative purposes. Experimental data for a similar compound, 4-Nitrophenyl 2-bromo-2-methylpropanoate, is provided for comparison. nih.gov

Solvation Effects in Reaction Mechanisms

The solvent in which a reaction is carried out can have a significant impact on the reaction rate and mechanism. nih.gov Computational models can account for these solvation effects in two primary ways: implicitly and explicitly.

Implicit and Explicit Solvent Models

Implicit solvent models , such as the Conductor-like Polarizable Continuum Model (CPCM), treat the solvent as a continuous medium with a specific dielectric constant. sciepub.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For reactions involving charged species or polar transition states, implicit models can predict changes in activation energies and reaction pathways in different solvents.

Explicit solvent models involve including a number of individual solvent molecules in the computational model. rsc.org This approach is more computationally demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For reactions where specific interactions with the solvent are crucial, explicit models can offer more accurate insights into the reaction mechanism. For instance, in the hydrolysis of an ester, explicit water molecules can be included to model their role as both a solvent and a reactant.

The choice between an implicit and explicit solvent model depends on the specific system and the level of detail required. Often, a combination of both approaches is used to gain a comprehensive understanding of solvation effects on the reactivity of compounds like this compound.

Influence of Solvent Polarity on Reactivity

The reactivity of this compound in nucleophilic substitution reactions is profoundly influenced by the polarity of the solvent. The solvent's ability to solvate the reactants and the transition state can significantly alter the reaction rate and, in some cases, the reaction mechanism. Computational and theoretical chemistry studies, while not extensively focused on this specific molecule, provide a strong framework for understanding these effects based on research into analogous compounds and reaction types.

The solvolysis of esters like this compound typically proceeds through a nucleophilic substitution pathway. The nature of this pathway, whether it is bimolecular (SN2) or unimolecular (SN1), is a key determinant of how solvent polarity will affect the reaction rate. For a secondary bromoester such as this, both mechanisms are plausible and may even compete.

In a bimolecular (SN2) mechanism, the reaction occurs in a single step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org This process involves a transition state where the negative charge is dispersed over the incoming nucleophile and the outgoing leaving group. sciforum.netresearchgate.netmdpi.com Computational studies on SN2 reactions have shown that increasing solvent polarity can decrease the reaction rate when the nucleophile is charged. sciforum.netresearchgate.netmdpi.com This is because polar solvents are more effective at solvating the localized charge on the nucleophilic reactant than the dispersed charge in the transition state, thus increasing the activation energy. sciforum.netresearchgate.netmdpi.com

Conversely, if the reaction proceeds through a unimolecular (SN1) mechanism, the rate-determining step is the formation of a carbocation intermediate. Polar protic solvents, such as water and alcohols, are particularly adept at stabilizing this charged intermediate through hydrogen bonding and strong dipole-dipole interactions. libretexts.org This stabilization lowers the energy of the transition state leading to the carbocation, thereby increasing the reaction rate. libretexts.org

The extended Grunwald-Winstein equation is a powerful tool in physical organic chemistry used to correlate the specific rates of solvolysis reactions with the ionizing power (Y) and nucleophilicity (N) of the solvent:

log(k/k₀) = mY + lN

where k is the rate constant in a given solvent, k₀ is the rate constant in a reference solvent (typically 80% ethanol/20% water), 'm' is the sensitivity of the reaction to the solvent's ionizing power, and 'l' is the sensitivity to the solvent's nucleophilicity. numberanalytics.com

Based on these principles, the following trends in reactivity for this compound can be predicted across different solvent types:

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both nucleophiles and ion-stabilizing agents. They are expected to facilitate the reaction, particularly if there is any SN1 character, by solvating the departing bromide ion and the developing positive charge on the carbon. In a purely SN2 context, their high polarity might slightly decrease the rate if the nucleophile is anionic, but their ability to act as the nucleophile in solvolysis often leads to observable reaction rates.

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess strong dipoles but lack acidic protons. They are effective at solvating cations but less so for anions. In an SN2 reaction with an anionic nucleophile, these solvents can enhance the nucleophile's reactivity by not solvating it as strongly as polar protic solvents would, leading to a significant rate increase. ksu.edu.sa

Nonpolar Solvents (e.g., hexane, toluene): Reactions of this type are generally very slow in nonpolar solvents. The high energy of any charged intermediates or transition states in a nonpolar environment leads to a very high activation barrier.

The following interactive table provides hypothetical relative rate constants for the solvolysis of this compound in various solvents, illustrating the expected influence of solvent polarity. The values are normalized relative to the rate in 80% ethanol.

| Solvent | Dielectric Constant (ε) | Solvent Type | Predicted Relative Rate (k_rel) |

| n-Hexane | 1.9 | Nonpolar | < 0.01 |

| Toluene | 2.4 | Nonpolar | 0.01 |

| Diethyl Ether | 4.3 | Weakly Polar | 0.05 |

| Acetone | 21 | Polar Aprotic | 0.5 |

| Ethanol | 24.5 | Polar Protic | 0.8 |

| 80% Ethanol / 20% Water | ~30 | Polar Protic | 1.00 |

| Methanol | 33 | Polar Protic | 1.2 |

| Acetonitrile | 37.5 | Polar Aprotic | 0.7 |

| Dimethylformamide (DMF) | 38 | Polar Aprotic | 1.5 |

| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | 2.0 |

| Water | 80 | Polar Protic | > 5.0 (high SN1 character) |

Detailed Research Findings:

Computational studies on model SN2 reactions have consistently shown that the energy profile of the reaction is highly dependent on the solvent environment. iastate.educhemrxiv.org For instance, density functional theory (DFT) calculations on the reaction of a charged nucleophile with an alkyl halide demonstrate that the activation barrier increases with increasing solvent polarity due to the preferential stabilization of the reactant nucleophile over the charge-delocalized transition state. sciforum.netresearchgate.netmdpi.com This supports the prediction that for an SN2-type reaction of this compound with an anionic nucleophile, polar aprotic solvents would be superior to polar protic solvents.

Applications in Advanced Organic Synthesis and Chemical Biology Tools

Utilization as an Activated Acylating Agent in Peptide and Amide Synthesis

The 4-nitrophenyl ester moiety of 4-nitrophenyl 2-bromopropanoate (B1255678) serves as an activated acyl group, making it an effective agent for the formation of amide bonds, a fundamental linkage in peptides and numerous other biologically and synthetically important molecules. The electron-withdrawing nature of the 4-nitrophenyl group makes the ester carbonyl highly susceptible to nucleophilic attack by amines. researchgate.net

In the realm of chemical peptide synthesis, activated esters like 4-nitrophenyl esters have historically played a crucial role. frontiersin.org While methods like solid-phase peptide synthesis (SPPS) often employ other activating agents, the principles of using activated esters are foundational. peptide.comnih.gov The general strategy involves the reaction of the N-terminal amine of a growing peptide chain with the activated ester of the next amino acid to be incorporated. peptide.comosti.gov In the context of 4-nitrophenyl 2-bromopropanoate, it can be used to introduce a 2-bromopropanoyl group onto an amino acid or peptide. This can be a strategic step to install a reactive handle for further functionalization.